molecular formula C11H25NO B13488669 5-(Aminomethyl)-2,3-dimethyloctan-4-ol

5-(Aminomethyl)-2,3-dimethyloctan-4-ol

Cat. No.: B13488669
M. Wt: 187.32 g/mol
InChI Key: MAVBWWHOYXIUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2,3-dimethyloctan-4-ol is an organic compound with a complex structure that includes an aminomethyl group, two methyl groups, and a hydroxyl group attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-dimethyloctan-4-ol can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural (HMF) using a suitable amine source and a reducing agent. This process typically requires a catalyst, such as silica-supported cobalt nanoparticles, to facilitate the reaction under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as eco-friendly reagents and catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,3-dimethyloctan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted octane derivatives .

Scientific Research Applications

5-(Aminomethyl)-2,3-dimethyloctan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,3-dimethyloctan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both aminomethyl and hydroxyl groups on an octane backbone.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

5-(aminomethyl)-2,3-dimethyloctan-4-ol

InChI

InChI=1S/C11H25NO/c1-5-6-10(7-12)11(13)9(4)8(2)3/h8-11,13H,5-7,12H2,1-4H3

InChI Key

MAVBWWHOYXIUFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(C)C(C)C)O

Origin of Product

United States

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